Benzene, 1-chloro-3-(phenylthio)-

Description

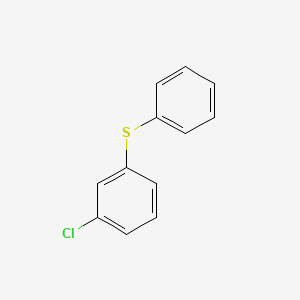

Benzene (B151609), 1-chloro-3-(phenylthio)- is a diaryl thioether with the chemical formula C₁₂H₉ClS. chemeo.com Its molecular structure consists of a benzene ring substituted with a chlorine atom at the meta-position relative to a phenylthio group. The presence of both a halogen and a thioether linkage on the aromatic framework makes it a subject of academic and industrial interest, primarily as a building block in organic synthesis and for the investigation of structure-activity relationships in medicinal and materials science.

| Property | Value |

| Molecular Formula | C₁₂H₉ClS |

| Molecular Weight | 220.72 g/mol |

| CAS Number | 38700-88-8 |

| Normal Boiling Point | 638.51 K (calculated) chemeo.com |

| Normal Melting Point | 354.68 K (calculated) chemeo.com |

| Octanol/Water Partition Coefficient (logP) | 4.491 (calculated) chemeo.com |

This table presents key physicochemical properties of Benzene, 1-chloro-3-(phenylthio)-.

The structural architecture of Benzene, 1-chloro-3-(phenylthio)- is noteworthy due to the interplay of its constituent functional groups. The diaryl thioether core is a prevalent motif in a variety of biologically active molecules and functional materials. The sulfur atom, with its lone pairs of electrons, can influence the conformation of the molecule and participate in non-covalent interactions, which is a critical aspect in the design of enzyme inhibitors and receptor ligands.

The chlorine atom on one of the benzene rings further modulates the electronic properties of the molecule. As an electron-withdrawing group, it can influence the reactivity of the aromatic ring in electrophilic substitution reactions. The meta-substitution pattern of the chloro and phenylthio groups dictates the regioselectivity of subsequent chemical transformations, making it a defined and predictable chemical scaffold for the synthesis of more complex molecules. This precise arrangement is crucial for researchers aiming to construct intricate molecular architectures with specific three-dimensional orientations.

The study of Benzene, 1-chloro-3-(phenylthio)- and related diaryl thioethers extends beyond traditional organic synthesis and into several interdisciplinary fields.

Medicinal Chemistry: Diaryl thioether scaffolds are found in a range of therapeutic agents. The lipophilicity and metabolic stability of the thioether linkage, combined with the electronic modifications imparted by the chlorine atom, make this compound a valuable starting point for the development of new drug candidates. The specific substitution pattern can be crucial for optimizing binding affinity to biological targets.

Agrochemicals: Substituted diaryl ethers and thioethers have been investigated for their potential as herbicides and pesticides. The specific substitution pattern on the aromatic rings can significantly impact the biological activity and selectivity of these compounds.

While specific, in-depth research focused exclusively on Benzene, 1-chloro-3-(phenylthio)- is not extensively documented in publicly available literature, the broader class of diaryl thioethers provides a clear indication of its potential research trajectories.

Future research efforts involving this compound are likely to focus on several key areas:

Novel Synthetic Methodologies: The development of more efficient and sustainable methods for the synthesis of unsymmetrical diaryl thioethers, including Benzene, 1-chloro-3-(phenylthio)-, remains an active area of research. This includes the exploration of new catalysts and reaction conditions for carbon-sulfur bond formation.

Exploration of Biological Activity: Systematic screening of Benzene, 1-chloro-3-(phenylthio)- and its derivatives for various biological activities could uncover new lead compounds for drug discovery. This would involve the synthesis of a library of related molecules with variations in the substitution patterns on both aromatic rings.

Development of Functional Materials: Investigating the optical and electronic properties of polymers and small molecules derived from this scaffold could lead to the development of new materials for electronic applications. This would involve detailed photophysical and electrochemical characterization.

Structural and Mechanistic Studies: Detailed structural analysis using techniques such as X-ray crystallography and computational modeling can provide deeper insights into the conformational preferences and electronic structure of the molecule. This fundamental understanding is crucial for rationally designing new molecules with desired properties.

Structure

3D Structure

Properties

CAS No. |

38700-88-8 |

|---|---|

Molecular Formula |

C12H9ClS |

Molecular Weight |

220.72 g/mol |

IUPAC Name |

1-chloro-3-phenylsulfanylbenzene |

InChI |

InChI=1S/C12H9ClS/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H |

InChI Key |

YNJLAXHIFOICPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Spectroscopic and Structural Characterization Techniques in Research on Benzene, 1 Chloro 3 Phenylthio

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of Benzene (B151609), 1-chloro-3-(phenylthio)-. By observing the magnetic behavior of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton (¹H) NMR spectroscopy offers critical insights into the number and electronic environment of hydrogen atoms in Benzene, 1-chloro-3-(phenylthio)-. The aromatic region of the ¹H NMR spectrum is of particular interest, revealing the substitution pattern of the two benzene rings. For the 1-chloro-3-(phenylthio)- substituted ring, the protons are expected to exhibit complex splitting patterns due to their distinct chemical environments. The protons on the unsubstituted phenyl ring will also show characteristic multiplets.

Based on the analysis of similar substituted benzene derivatives, the chemical shifts (δ) for the protons of Benzene, 1-chloro-3-(phenylthio)- are predicted to occur in the aromatic region, typically between 7.0 and 7.5 ppm. The specific chemical shifts and coupling constants are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating nature of the sulfur atom. In a related compound, 1-chloro-3-ethylbenzene, the aromatic protons appear in the range of 7.14 to 7.43 ppm. nih.gov

Predicted ¹H NMR Data for Benzene, 1-chloro-3-(phenylthio)-

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic H (chloro-substituted ring) | 7.0 - 7.4 | Multiplet |

| Aromatic H (phenylthio ring) | 7.2 - 7.5 | Multiplet |

Note: The table presents predicted values based on the analysis of structurally related compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in Benzene, 1-chloro-3-(phenylthio)- will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.

The carbon atoms in the two aromatic rings will resonate in the typical downfield region for sp²-hybridized carbons, generally between 110 and 160 ppm. The carbon atom attached to the chlorine atom (C-Cl) is expected to be deshielded, resulting in a downfield chemical shift. Similarly, the carbon atom bonded to the sulfur atom (C-S) will also have a characteristic chemical shift. For comparison, in chlorobenzene, the carbon atom attached to chlorine appears at 134.3 ppm, and the other aromatic carbons resonate at 126.4 ppm, 128.6 ppm, and 129.7 ppm. docbrown.info

Predicted ¹³C NMR Data for Benzene, 1-chloro-3-(phenylthio)-

| Carbon | Predicted Chemical Shift (ppm) |

| C-Cl | ~134 |

| C-S | ~130-135 |

| Aromatic C (chloro-substituted ring) | 125 - 135 |

| Aromatic C (phenylthio ring) | 125 - 135 |

Note: The table presents predicted values based on the analysis of structurally related compounds. Actual experimental values may vary.

Variable-temperature NMR studies could provide insights into the conformational dynamics of the molecule, particularly regarding the rotation around the C-S bond. This could reveal information about the preferred spatial orientation of the two aromatic rings relative to each other.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of the molecule. These techniques are particularly useful for identifying functional groups and providing a molecular "fingerprint."

The FT-IR spectrum of Benzene, 1-chloro-3-(phenylthio)- is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. The C-H stretching vibrations of the aromatic rings typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will give rise to several bands in the 1600-1450 cm⁻¹ region. The C-S stretching vibration is expected to appear in the fingerprint region, typically around 700-600 cm⁻¹. The C-Cl stretching vibration will also be present, usually in the range of 800-600 cm⁻¹. For instance, in chlorobenzene, characteristic absorptions are observed for C-H stretching (3080-3030 cm⁻¹) and benzene ring stretching (~1500 and 1600 cm⁻¹). spectrabase.com

Predicted FT-IR Data for Benzene, 1-chloro-3-(phenylthio)-

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-Cl Stretch | 800 - 600 | Strong |

| C-S Stretch | 700 - 600 | Medium |

Note: The table presents predicted values based on the analysis of structurally related compounds. Actual experimental values may vary.

Raman spectroscopy provides complementary information to FT-IR spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of Benzene, 1-chloro-3-(phenylthio)- would be expected to show a strong signal for the symmetric "ring breathing" vibration of the benzene rings, which typically occurs around 1000 cm⁻¹. The C-S bond, being relatively non-polar, should also give a noticeable Raman signal.

In a comparative study of benzene and hexachlorobenzene, the benzene ring breathing vibration mode in benzene was observed at 992 cm⁻¹. mdpi.com The C-Cl stretching vibration would also be Raman active. The combination of FT-IR and Raman spectroscopy would provide a comprehensive vibrational analysis of the molecule.

Predicted Raman Shifts for Benzene, 1-chloro-3-(phenylthio)-

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | ~1000 | Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C-S Stretch | 700 - 600 | Medium |

| C-Cl Stretch | 800 - 600 | Medium |

Note: The table presents predicted values based on the analysis of structurally related compounds. Actual experimental values may vary.

Electronic Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like "Benzene, 1-chloro-3-(phenylthio)-", the absorption bands are typically attributed to π → π* transitions within the phenyl rings. The presence of the sulfur atom (thioether linkage) and the chlorine substituent can influence the position and intensity of these absorption bands.

The introduction of a thioether group can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene due to the extension of the conjugated system by the sulfur atom's lone pairs. Conversely, the chloro substituent, being an auxochrome, may induce a slight bathochromic shift and hyperchromic (increased intensity) effect. Theoretical studies on similar halogenated compounds have been employed to predict and understand these spectral shifts. nih.govjchemlett.com

Table 1: Expected UV-Vis Absorption Characteristics

| Transition Type | Expected Wavelength Range (nm) | Influencing Factors |

|---|---|---|

| π → π* (Benzene Ring) | 250 - 300 | Substitution by chloro and phenylthio groups |

Note: The data in this table is hypothetical and based on the analysis of related compounds due to the absence of direct experimental data for Benzene, 1-chloro-3-(phenylthio)-.

Fluorescence spectroscopy provides insights into the emissive properties of a molecule after it has been electronically excited. Many aromatic sulfides are known to be fluorescent. researchgate.net The fluorescence quantum yield and the position of the emission maximum are sensitive to the molecular structure and the solvent environment.

For "Benzene, 1-chloro-3-(phenylthio)-", excitation at a wavelength corresponding to its π → π* absorption band would be expected to result in fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift). The presence of the heavy chlorine atom could potentially influence the fluorescence properties through the heavy-atom effect, which can enhance intersystem crossing to the triplet state and thus may quench fluorescence to some extent. Studies on other chloro-substituted aromatic compounds have shown that the position and number of chloro substituents can significantly impact fluorescence quantum yields. researchgate.net

Table 2: Anticipated Fluorescence Properties

| Property | Expected Characteristic | Rationale |

|---|---|---|

| Emission Wavelength | Longer than absorption wavelength | Stokes Shift |

| Quantum Yield | Moderate to low | Potential for heavy-atom effect from chlorine |

Note: The data in this table is hypothetical and based on the analysis of related compounds due to the absence of direct experimental data for Benzene, 1-chloro-3-(phenylthio)-.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio of its ions.

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For "Benzene, 1-chloro-3-(phenylthio)-" (C₁₂H₉ClS), the expected monoisotopic mass can be calculated with high accuracy. This technique is crucial for confirming the molecular formula of newly synthesized compounds. While specific HRMS data for this compound is not published, its utility in the characterization of similar organosulfur compounds is well-established. mdpi.com

In the mass spectrometer, molecules are ionized and often break apart into characteristic fragment ions. The analysis of these fragmentation patterns provides a molecular fingerprint that can be used to confirm the structure. For "Benzene, 1-chloro-3-(phenylthio)-", the fragmentation is expected to be influenced by the presence of the two aromatic rings, the thioether linkage, and the chlorine atom.

Common fragmentation pathways for aryl sulfides include cleavage of the C-S bonds. scribd.commiamioh.edunih.gov The presence of a chlorine atom introduces a characteristic isotopic pattern in the mass spectrum, as chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in M and M+2 peaks for any fragment containing a chlorine atom.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of Benzene, 1-chloro-3-(phenylthio)-

| m/z (mass/charge) | Proposed Fragment Ion | Structural Formula | Significance |

|---|---|---|---|

| 220/222 | Molecular ion | [C₁₂H₉ClS]⁺ | Confirms molecular weight and presence of one chlorine atom. |

| 185 | Loss of Cl | [C₁₂H₉S]⁺ | Indicates cleavage of the C-Cl bond. |

| 109 | Phenylthio cation | [C₆H₅S]⁺ | Cleavage of the C-S bond. |

| 111/113 | Chlorophenyl cation | [C₆H₄Cl]⁺ | Cleavage of the C-S bond. |

Note: This table represents predicted fragmentation based on the principles of mass spectrometry and data from analogous compounds, as direct experimental data for Benzene, 1-chloro-3-(phenylthio)- is not available.

X-ray Diffraction (XRD) for Single Crystal Structural Elucidation

X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information about bond lengths, bond angles, and intermolecular interactions. Although a single crystal structure for "Benzene, 1-chloro-3-(phenylthio)-" has not been reported, studies on other substituted diphenyl sulfides provide valuable insights into its likely conformation. nih.gov

Table 4: Expected Structural Parameters from X-ray Diffraction

| Parameter | Expected Value/Range | Basis of Expectation |

|---|---|---|

| C-S Bond Length | ~1.77 Å | Data from other diphenyl sulfides nih.gov |

| C-S-C Bond Angle | > 109.5° | Steric repulsion between phenyl rings nih.gov |

Note: The data in this table is based on typical values observed for related diphenyl sulfide (B99878) structures, as a crystal structure for Benzene, 1-chloro-3-(phenylthio)- has not been determined.

Theoretical and Computational Investigations of Benzene, 1 Chloro 3 Phenylthio

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), provide profound insights into the molecular architecture and electronic landscape of chemical compounds. For derivatives of diaryl sulfide (B99878), these computational tools are invaluable for understanding their fundamental properties.

Density Functional Theory (DFT) Studies of Electronic Structure

DFT calculations are instrumental in elucidating the electronic structure of molecules like substituted diaryl sulfides. These studies typically involve the use of hybrid functionals, such as B3LYP, in conjunction with a suitable basis set like 6-311+G(d,p), to accurately model the distribution of electrons within the molecule.

Key electronic parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For nitro-modified diaryl sulfide derivatives, the LUMO is often localized on the nitro moieties, which can enhance their potential as dye candidates in applications like dye-sensitized solar cells. chemrxiv.org

The distribution of electron density, as calculated by DFT, also reveals the polarity of different regions within the molecule, which is crucial for understanding intermolecular interactions and reactivity.

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Diaryl Sulfide Analog

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest energy electrons; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest energy empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Measure of the overall polarity of the molecule. |

Note: The values presented are illustrative and based on typical findings for substituted diaryl sulfides.

Conformational Analysis and Energetic Profiles

The three-dimensional arrangement of atoms in a molecule, or its conformation, significantly influences its physical and chemical properties. For flexible molecules like diaryl sulfides, which have rotational freedom around the C-S bonds, conformational analysis is essential.

Computational studies can map the potential energy surface as a function of the dihedral angles between the phenyl rings. These studies often reveal multiple local energy minima corresponding to different stable conformers. For some diaryl sulfides, a "locked" conformation can be achieved through chemical modification, which can enhance selectivity in certain reactions. organic-chemistry.org The relative energies of these conformers determine their population at a given temperature. The presence of substituents, such as a chlorine atom, can influence the preferred conformation due to steric and electronic effects.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For the synthesis of diaryl sulfides, a common method is the nucleophilic aromatic substitution (SNA_r) reaction. wikipedia.orgmasterorganicchemistry.compressbooks.pubyoutube.comyoutube.com This reaction typically involves the attack of a thiolate nucleophile on an activated aryl halide.

Reaction pathway modeling using DFT can identify the transition states and intermediates along the reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction. For an SNA_r reaction, the mechanism generally proceeds through a Meisenheimer complex, which is a resonance-stabilized anionic intermediate. pressbooks.pubyoutube.com Computational studies can provide detailed geometries and energies for the reactants, transition state, and products, offering a complete energetic profile of the reaction. For iron-catalyzed C-S coupling reactions, DFT studies have shown that the catalyst lowers the transition state energy significantly compared to the uncatalyzed reaction. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for identifying and characterizing compounds.

For polychlorinated diphenyl sulfides, DFT calculations at the B3LYP/6-311G** level have been shown to provide theoretical vibrational frequencies and NMR chemical shifts that are in good agreement with experimental data. osti.gov The calculated spectra can aid in the assignment of experimental peaks and provide confidence in the structural elucidation of newly synthesized compounds. Spectroscopic data for some diaryl sulfide derivatives, including 1H and 13C NMR, have been reported and can be used as a reference for similar structures. nih.gov

Table 2: Predicted Spectroscopic Data for a Representative Chlorinated Diaryl Sulfide Analog

| Spectroscopy | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (Ar-H) | δ 7.0 - 7.5 ppm |

| ¹³C NMR | Chemical Shift (Ar-C) | δ 125 - 140 ppm |

| IR | C-S Stretch | ~700 cm⁻¹ |

| IR | C-Cl Stretch | ~1100 cm⁻¹ |

Note: These are typical ranges and the exact values depend on the specific substitution pattern and computational method.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational dynamics and interactions with their environment. For a molecule like Benzene (B151609), 1-chloro-3-(phenylthio)-, MD simulations could be used to explore its behavior in different solvents.

Advanced Applications in Materials Science and Catalysis

Role in Functional Polymer Chemistry

There is no available literature indicating that "Benzene, 1-chloro-3-(phenylthio)-" has been utilized as a monomer in the synthesis of specialty polymers. The presence of a reactive chlorine atom and a phenylthio group could theoretically allow for its incorporation into polymer chains through various polymerization techniques, such as polycondensation or cross-coupling reactions. However, no such polymers have been reported.

Similarly, the bifunctional nature of "Benzene, 1-chloro-3-(phenylthio)-" suggests its potential as a cross-linking agent to create polymer networks with specific properties. The chloro and phenylthio groups could react with suitable functional groups on polymer chains to form bridges, thereby enhancing the mechanical and thermal properties of the material. Nevertheless, no studies demonstrating this application have been found.

Development of Advanced Materials with Tunable Properties

While polymers containing sulfur and aromatic rings, such as poly(phenylene sulfide), are known for their desirable optical and electronic properties, there is no evidence that "Benzene, 1-chloro-3-(phenylthio)-" has been incorporated into such materials. researchgate.net The introduction of a chloro-substituent could potentially modify the electronic and photophysical properties of a resulting polymer, but this remains a theoretical consideration.

Conjugated polymers and nanomaterials are at the forefront of materials science research. The aromatic and thioether moieties of "Benzene, 1-chloro-3-(phenylthio)-" could, in principle, contribute to the formation of conjugated systems. However, no research has been published on the synthesis of conjugated polymers or nanomaterials using this specific compound.

Catalytic Applications and Ligand Design

Thioether compounds are known to act as ligands for various transition metals, forming complexes that can be utilized in catalysis. The sulfur atom in "Benzene, 1-chloro-3-(phenylthio)-" possesses lone pairs of electrons that could coordinate to a metal center. The electronic properties of the resulting catalyst could be influenced by the chloro-substituent on the phenyl ring. Despite this potential, there are no reports of "Benzene, 1-chloro-3-(phenylthio)-" being used in ligand design or for any catalytic applications. acs.orgnih.gov

Chemical Data Table

| Property | Value | Source |

| CAS Registry Number | 38700-88-8 | epa.govnist.gov |

| Molecular Formula | C12H9ClS | epa.govnist.govchemeo.com |

| Molecular Weight | 220.72 g/mol | chemeo.com |

| IUPAC Name | 1-chloro-3-(phenylthio)benzene | nist.gov |

| InChI Key | YNJLAXHIFOICPE-UHFFFAOYSA-N | nist.gov |

As Ligands in Transition Metal Catalysis

The sulfur atom in the phenylthio group of Benzene (B151609), 1-chloro-3-(phenylthio)- features lone pairs of electrons that can be donated to a transition metal center, allowing it to function as a ligand. The nature of the aryl groups and the presence of the chloro substituent can modulate the electronic and steric properties of the resulting metal complex, influencing its catalytic activity.

Thioether ligands, in general, are known to coordinate with various transition metals, including palladium and copper, which are workhorses in cross-coupling reactions. The formation of stable precatalysts that can generate highly active, low-coordinate metal species in situ is a key aspect of modern catalysis. For instance, monoligated palladium(0) species, L1Pd(0), are recognized as highly active catalysts in cross-coupling reactions. nih.gov The design of ligands that facilitate the formation of these species is an active area of research.

The presence of the chloro-substituent on one of the phenyl rings of Benzene, 1-chloro-3-(phenylthio)- could have several implications for its role as a ligand. The electron-withdrawing nature of chlorine can influence the electron density on the sulfur atom, thereby affecting the strength of the metal-sulfur bond. This, in turn, can impact the stability and reactivity of the catalyst.

Furthermore, the chloroarene moiety itself can be a reactive site. Palladium-catalyzed cross-coupling reactions often involve the oxidative addition of an aryl halide to the metal center. In a scenario where Benzene, 1-chloro-3-(phenylthio)- acts as a ligand, the intramolecular presence of a chloro-substituent could potentially lead to interesting reactivity, such as intramolecular C-S bond formation or other cyclization reactions, depending on the reaction conditions and the nature of the catalytic cycle.

Research on palladium-catalyzed C-N bond formation has demonstrated the utility of chloroarenes as coupling partners. nih.gov While this research focuses on the substrate, it underscores the reactivity of the C-Cl bond under palladium catalysis, a feature present in Benzene, 1-chloro-3-(phenylthio)-.

The following table summarizes the key functionalities of Benzene, 1-chloro-3-(phenylthio)- and their potential roles in transition metal catalysis.

| Functional Group | Potential Role in Transition Metal Catalysis |

| Phenylthio Moiety | Acts as a ligand through the sulfur atom's lone pairs, coordinating to the metal center. |

| Chloro Substituent | Modulates the electronic properties of the ligand; provides a potential site for oxidative addition. |

| Aryl Rings | Influence the steric environment around the metal center. |

Organocatalytic Systems Incorporating the Aryl Thioether Moiety

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. The aryl thioether moiety present in Benzene, 1-chloro-3-(phenylthio)- is a key functional group in some organocatalytic systems.

Recent advancements have shown that thioethers can be synthesized using photochemical organocatalytic methods, highlighting the interplay between organocatalysts and thioether-containing molecules. nih.govsigmaaldrich.comacs.orgacs.org In one such protocol, an indole (B1671886) thiolate organocatalyst, upon photoexcitation, becomes a potent reductant capable of activating aryl chlorides for C-S bond formation. nih.govsigmaaldrich.comacs.org This demonstrates the potential for the aryl thioether structure to be both a target molecule and a key component of the catalytic system.

While direct organocatalytic applications of Benzene, 1-chloro-3-(phenylthio)- have not been reported, its structural motifs are found in related systems. For example, chiral cyclic sulfides have been shown to be effective organocatalysts in a variety of asymmetric transformations. quora.com The fundamental properties of the sulfur atom that allow for this reactivity are present in the open-chain structure of Benzene, 1-chloro-3-(phenylthio)-.

The azo group has been successfully employed as a directing and activating group in organocatalytic asymmetric arylation reactions. nih.gov This concept of a functional group within a molecule directing its reactivity is a cornerstone of catalysis. The phenylthio group, with its sulfur atom, could potentially play a similar role in directing reactions at specific positions on the aromatic rings of Benzene, 1-chloro-3-(phenylthio)- or a substrate it interacts with.

The following table outlines the potential roles of the core moieties of Benzene, 1-chloro-3-(phenylthio)- in the context of organocatalysis.

| Moiety | Potential Role in Organocatalytic Systems |

| Aryl Thioether | Can be part of the organocatalyst structure, influencing its stereochemical and electronic properties. |

| Chloroarene | Can act as a reactive handle for C-S bond formation or other transformations catalyzed by an organocatalyst. |

Environmental Transformation and Degradation Pathways of Benzene, 1 Chloro 3 Phenylthio Analogs

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For chlorinated diaryl sulfides, the primary abiotic mechanisms are photochemical reactions driven by sunlight and chemical reactions such as hydrolysis and oxidation.

In the environment, particularly in aquatic systems and the atmosphere, the primary driver of photochemical degradation is the reaction with hydroxyl radicals (•OH). These highly reactive species are generated through the photolysis of natural water components like nitrate and dissolved organic matter. The reaction of hydroxyl radicals with aryl sulfides, such as Benzene (B151609), 1-chloro-3-(phenylthio)-, can proceed through several distinct channels. The nature and efficiency of these pathways are influenced by the specific substituents on the aromatic rings. acs.orgias.ac.in

Key reaction pathways with hydroxyl radicals include:

Addition to the Sulfur Atom: The •OH radical can attack the electron-rich sulfur atom to form a transient OH-adduct. acs.orgnih.gov This is a significant pathway in the initial stages of degradation.

Addition to the Benzene Ring: The hydroxyl radical can add to the carbon atoms of either the chlorinated or non-chlorinated benzene ring, forming hydroxycyclohexadienyl-type radicals. acs.orgias.ac.in

Electron Transfer: Direct one-electron oxidation can occur, resulting in the formation of a solute radical cation. This pathway's importance often increases in acidic conditions. acs.org

The reaction of the •OH radical with diphenyl sulfide (B99878), a close analog, has been shown to proceed with the formation of a solute radical cation, an OH-adduct at the sulfur atom, and addition to the benzene ring. acs.orgacs.org The estimated contributions of these pathways highlight the complexity of the degradation process.

Table 1: Reaction Channels of Hydroxyl Radicals with Aryl Sulfide Analogs

| Reaction Pathway | Description | Estimated Contribution for Diphenyl Sulfide | Reference |

|---|---|---|---|

| OH-Adduct at Sulfur | The hydroxyl radical directly adds to the sulfur atom, forming a sulfur-centered adduct. | ~28% | acs.orgacs.org |

| Addition to Benzene Ring | The hydroxyl radical adds to one of the aromatic rings. | ~60% | acs.orgacs.org |

| Solute Radical Cation Formation | An electron is transferred from the sulfide to the hydroxyl radical, forming a radical cation. | ~12% | acs.orgacs.org |

Chemical hydrolysis of the carbon-chlorine bond in Benzene, 1-chloro-3-(phenylthio)- is generally a slow process for aryl halides under typical environmental pH conditions. However, the sulfide linkage is susceptible to chemical oxidation by various environmental oxidants. This oxidation is a significant transformation pathway, converting the sulfide to a sulfoxide and subsequently to a sulfone. These oxidized products exhibit different physical-chemical properties, such as increased water solubility, which affects their environmental fate and transport.

Common environmental oxidants can include hydrogen peroxide (H₂O₂), peroxy radicals, and metal oxides. Studies on the oxidation of analogous aryl sulfides have demonstrated this stepwise conversion. For example, the oxidation of diphenyl sulfide can yield diphenyl sulfoxide and, with further oxidation, diphenyl sulfone. mdpi.com Various reagents have been used in laboratory studies to simulate these environmental oxidation processes, confirming the sulfide-to-sulfone pathway. mdpi.comisca.mersc.orgorientjchem.org

Table 2: Products of Chemical Oxidation of Aryl Sulfide Analogs

| Starting Compound | Oxidizing Agent/System | Primary Product(s) | Reference |

|---|---|---|---|

| Diphenyl Sulfide | Sodium Chlorite / HCl | Diphenyl Sulfone | mdpi.com |

| Methyl Phenyl Sulfide | N-Chlorosuccinimide | Methyl Phenyl Sulfoxide | rsc.org |

| 4-Substituted Phenyl Phenyl Sulfides | (salen)Mn catalyzed Sodium Metaperiodate | Corresponding Sulfoxides | isca.me |

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms, is a critical pathway for the removal of persistent organic pollutants from the environment. Bacteria and fungi possess diverse enzymatic systems capable of transforming and mineralizing complex molecules like chlorinated diaryl sulfides.

Microorganisms can utilize compounds like Benzene, 1-chloro-3-(phenylthio)- as a source of carbon, sulfur, or energy. The initial steps in the biodegradation of diaryl sulfides often involve enzymatic oxidation of the sulfur atom. This process is typically catalyzed by monooxygenase or dioxygenase enzymes, which insert oxygen atoms to form the corresponding sulfoxide and sulfone. nih.gov These oxidized intermediates are generally more water-soluble and bioavailable for subsequent metabolic steps.

Further degradation can proceed through the cleavage of the carbon-sulfur bonds, a process known as desulfurization. Arylsulfatase enzymes, for instance, are involved in cleaving sulfate from organic sulfur compounds, making the sulfur available to the organism. scirp.org The aromatic rings, whether chlorinated or not, can then be cleaved by dioxygenase enzymes, leading to intermediates that can enter central metabolic pathways. mdpi.com

Table 3: Key Enzymes in the Biotransformation of Aryl Sulfide Analogs

| Enzyme Class | Catalyzed Reaction | Relevance to Degradation | Reference |

|---|---|---|---|

| Monooxygenases/Peroxidases | Sulfide → Sulfoxide | Initial oxidation of the sulfur bridge, increasing polarity. | nih.govnih.gov |

| Dioxygenases | Aromatic Ring Cleavage | Breaks open the stable benzene rings for further metabolism. | mdpi.com |

| Sulfurtransferases | Transfer of sulfur-containing groups | Involved in the final stages of sulfur oxidation pathways. | nih.gov |

| Arylsulfatases | Hydrolysis of sulfate esters | Cleavage of C-S bonds to release sulfate and the organic moiety. | scirp.org |

Compound-Specific Isotope Analysis (CSIA) is a powerful tool for investigating the biodegradation of pollutants in the environment. This technique relies on the principle that enzymatic reactions often proceed at slightly different rates for molecules containing heavier versus lighter isotopes (e.g., ¹³C vs. ¹²C, or ³⁴S vs. ³²S). wikipedia.org This phenomenon, known as the kinetic isotope effect, leads to a change in the isotopic composition of the remaining pool of the contaminant and the resulting products.

By measuring the isotopic signature (e.g., δ¹³C or δ³⁴S) of the residual Benzene, 1-chloro-3-(phenylthio)- at a contaminated site, researchers can determine if biodegradation is occurring. mdpi.com The magnitude of the isotope fractionation can provide insights into the specific degradation pathway and the rate-limiting step of the reaction. nih.govhanze.nl For organosulfur compounds, analyzing both carbon and sulfur isotope fractionation can offer a more detailed picture of the underlying biogeochemical processes, helping to distinguish between biotic and abiotic degradation mechanisms. mdpi.com

Environmental Fate Modeling and Pathway Prediction

Environmental fate models are computational tools used to predict the transport, distribution, and persistence of chemicals released into the environment. nih.gov These models integrate a compound's physical-chemical properties with data on environmental conditions and degradation rates to simulate its behavior in multimedia compartments like air, water, soil, and sediment. mdpi.comcopernicus.org

Table 4: Key Input Parameters for Environmental Fate Models

| Parameter | Description | Importance for Modeling |

|---|---|---|

| Octanol-Water Partition Coefficient (Kow) | Measures the compound's hydrophobicity. | Determines partitioning between water and organic matter in soil/sediment. |

| Vapor Pressure | The pressure exerted by the vapor of the substance. | Influences partitioning between air and other compartments (volatilization). |

| Water Solubility | The maximum amount of the compound that can dissolve in water. | Affects mobility in aquatic systems and leaching in soil. |

| Degradation Half-Life (DT50) | The time required for 50% of the compound to degrade. | A direct measure of persistence in a specific compartment (e.g., soil, water). |

| Henry's Law Constant | Ratio of a chemical's partial pressure in air to its concentration in water. | Governs the air-water exchange process. |

Future Research Directions and Emerging Paradigms for Benzene, 1 Chloro 3 Phenylthio

Development of Sustainable Synthetic Routes

The traditional synthesis of diaryl thioethers and their halogenated derivatives often relies on methodologies that are no longer aligned with modern principles of green chemistry. Future research will pivot towards the development of sustainable synthetic routes for Benzene (B151609), 1-chloro-3-(phenylthio)- that prioritize atom economy, energy efficiency, and the reduction of hazardous waste.

Key research thrusts will include:

Catalyst Innovation: A primary focus will be the design of highly efficient and recyclable catalysts. This includes exploring transition-metal catalysts (e.g., copper, palladium, nickel) for C-S cross-coupling reactions that can operate under milder conditions and in greener solvents like water or bio-derived solvents. The development of heterogeneous catalysts will be crucial for simplifying product purification and catalyst reuse.

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing in terms of safety, scalability, and process control. Future work will likely involve the development of microreactor-based flow processes for the synthesis of Benzene, 1-chloro-3-(phenylthio)-, enabling rapid optimization and safer handling of reagents.

Alternative Energy Sources: The use of microwave irradiation and ultrasonication as alternative energy sources can dramatically reduce reaction times and energy consumption compared to conventional heating. Research will explore the application of these technologies to key synthetic steps, such as the formation of the thioether bond.

| Synthetic Strategy | Potential Improvement | Sustainability Goal |

| Catalysis | Heterogeneous, recyclable nanocatalysts | Reduce catalyst waste, lower energy input |

| Process | Continuous flow microreactors | Enhance safety, improve yield and purity |

| Energy | Microwave-assisted synthesis | Decrease reaction times, reduce energy use |

| Solvents | Aqueous or bio-based solvent systems | Minimize volatile organic compound (VOC) emissions |

Exploration of Novel Reactivity and Transformation Pathways

Understanding the reactivity of Benzene, 1-chloro-3-(phenylthio)- is fundamental to unlocking its utility as a chemical intermediate. While the individual reactivity of the chlorobenzene and phenylthio moieties is known, future research will delve into the interplay between these functional groups and explore novel transformation pathways.

Emerging paradigms in this area include:

Selective Functionalization: Developing methods for the selective chemical modification of the molecule is a key objective. This includes regioselective electrophilic aromatic substitution on either aromatic ring, controlled oxidation of the sulfide (B99878) to sulfoxide or sulfone, and innovative cross-coupling reactions at the C-Cl bond that leave the thioether intact. The presence of electron-withdrawing groups, such as nitro groups, has been shown to enhance the rate of nucleophilic substitution on aryl halides, a principle that could be exploited in derivatives of this compound msu.edu.

Photocatalysis and Electrosynthesis: These modern synthetic tools offer unique reactivity pathways that are often inaccessible through traditional thermal methods. Research into visible-light photocatalysis could enable novel C-H functionalization or C-S bond formations under exceptionally mild conditions. Electrosynthesis provides a reagent-free method for oxidation or reduction, offering a green alternative for modifying the sulfur center or other parts of the molecule.

Smiles Rearrangement: The diaryl sulfide core is a key feature in phenothiazines, which can be synthesized via the Smiles rearrangement researchgate.netsemanticscholar.org. Exploring analogous intramolecular rearrangements starting from functionalized derivatives of Benzene, 1-chloro-3-(phenylthio)- could lead to the discovery of novel heterocyclic scaffolds with potential applications in medicinal chemistry.

Integration with Advanced Materials for Next-Generation Technologies

The unique combination of a polarizable thioether linkage and a halogenated aromatic ring makes Benzene, 1-chloro-3-(phenylthio)- an attractive building block for advanced materials. Future research will focus on integrating this molecule into polymers and functional materials for a range of technological applications.

Potential areas of exploration are:

High-Performance Polymers: The thioether bond can impart thermal stability and chemical resistance to polymer backbones. The chlorine atom provides a site for further polymerization or cross-linking. Future work could involve the synthesis of novel poly(arylene sulfide)s or other high-performance polymers where Benzene, 1-chloro-3-(phenylthio)- is a key monomer, targeting applications in electronics, aerospace, and automotive industries.

Organic Electronics: Diaryl sulfides are known to possess interesting photophysical properties. By incorporating this unit into larger conjugated systems, it may be possible to develop new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). The chlorine substituent can be used to tune the electronic properties and influence the molecular packing in the solid state.

Functional Coatings and Membranes: The chemical stability and potential for functionalization make this compound a candidate for developing specialized coatings with properties such as flame retardancy, corrosion resistance, or specific surface energies.

Deeper Understanding of Environmental Persistence and Transformation at the Molecular Level

As with any synthetic chemical, a thorough understanding of its environmental fate is crucial. Future research must address the environmental persistence, bioavailability, and transformation pathways of Benzene, 1-chloro-3-(phenylthio)- at a molecular level.

Key research questions to be addressed include:

Biodegradation Pathways: While the environmental fate of components like benzene and chlorobenzene is studied cdc.govepa.govclu-in.org, the fate of the combined molecule is unknown. Research will need to identify microbial strains capable of degrading this compound and elucidate the enzymatic pathways involved. Key questions include whether initial attack occurs via oxidation of the sulfide, hydroxylation of the aromatic rings, or reductive dechlorination.

Abiotic Degradation: The role of abiotic factors such as photolysis (degradation by sunlight) in the environmental transformation of this compound needs to be quantified. The C-S and C-Cl bonds may exhibit different susceptibilities to photodegradation in aquatic and atmospheric environments.

Bioaccumulation Potential: The octanol/water partition coefficient (logP) is a key indicator of a substance's tendency to bioaccumulate. While a calculated logP for Benzene, 1-chloro-3-(phenylthio)- is 4.491, experimental validation is needed chemeo.com. Further studies will be required to understand its potential for accumulation in aquatic and terrestrial food chains.

| Environmental Aspect | Research Focus | Key Questions |

| Biodegradation | Microbial degradation studies | Identification of metabolic pathways and degrading organisms. |

| Abiotic Fate | Photolysis and hydrolysis experiments | What are the primary degradation products in water and air? |

| Bioaccumulation | Experimental determination of BCF | Does the compound accumulate in organisms? |

| Toxicity | Ecotoxicological assays | What is its toxicity profile for key environmental species? |

Computational Design of Functional Derivatives

In silico methods are becoming indispensable in modern chemical research. Computational chemistry and molecular modeling will play a pivotal role in accelerating the discovery and optimization of functional derivatives of Benzene, 1-chloro-3-(phenylthio)-.

Emerging paradigms in this domain include:

Predictive Modeling of Properties: Using methods like Density Functional Theory (DFT), researchers can predict the electronic, optical, and thermodynamic properties of novel derivatives before they are synthesized. This allows for the pre-screening of large virtual libraries of compounds to identify candidates with desired characteristics for specific applications, such as improved charge transport in organic semiconductors or specific binding affinities in biological systems. Computational studies have been effectively used to investigate π-π interactions and design derivatives of related benzene compounds researchgate.netnih.gov.

Reaction Mechanism Elucidation: Computational modeling can provide deep insights into the mechanisms of novel reactions and transformations. By calculating transition state energies and reaction pathways, researchers can better understand and optimize conditions for desired synthetic outcomes.

Structure-Activity Relationship (SAR) Studies: For applications in medicinal chemistry or agrochemicals, computational docking and quantitative structure-activity relationship (QSAR) studies can guide the design of derivatives with enhanced efficacy and selectivity. For instance, related phenylthio compounds have been evaluated as cytotoxic agents, a process that can be significantly enhanced by computational design nih.gov. This approach allows for the rational design of molecules with optimized biological activity and reduced off-target effects.

Q & A

Q. What thermodynamic properties influence the compound’s reactivity in high-temperature reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.